Physostigmine
Overview
Description
It is a reversible cholinesterase inhibitor that occurs naturally in the Calabar bean (Physostigma venenosum) and the fruit of the Manchineel tree . The compound was first synthesized in 1935 by Percy Lavon Julian and Josef Pikl . Physostigmine is primarily used for its medicinal properties, particularly in the treatment of glaucoma and anticholinergic toxicity .
Mechanism of Action
Target of Action
Physostigmine primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system. By targeting acetylcholinesterase, this compound indirectly affects both nicotinic and muscarinic receptors , which are the primary receptors for acetylcholine .
Mode of Action
This compound functions as a reversible cholinesterase inhibitor . It inhibits acetylcholinesterase, thereby interfering with the metabolism of acetylcholine . This inhibition leads to an increase in the concentration of acetylcholine at the synapse, resulting in the indirect stimulation of both nicotinic and muscarinic receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine at the sites of cholinergic transmission . This results in enhanced cholinergic transmission, affecting various downstream effects related to the functions of acetylcholine in the body.
Pharmacokinetics
This compound is a lipid-soluble compound that is rapidly absorbed through membranes . Its lipid solubility allows it to easily cross the blood-brain barrier, making it effective for central nervous system effects . It has a relatively short half-life, requiring frequent dosing .
Result of Action
The increased concentration of acetylcholine due to the action of this compound leads to various molecular and cellular effects. These include enhanced transmission of acetylcholine signals in the brain and other parts of the nervous system . This compound can reverse both central and peripheral anticholinergic effects, making it useful in treating conditions like glaucoma and anticholinergic toxicity .
Action Environment
Environmental factors can influence the action of this compound. For instance, the response requirement in a given environment can influence the development of tolerance to this compound’s effects . Additionally, certain environmental factors, such as the presence of other substances or conditions in the body, can affect the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine . By interfering with the metabolism of acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .
Cellular Effects
This compound affects chemicals in the body that control the signals sent from the nervous system to the muscles to activate muscle movement . It is used to reverse the effects of certain drugs or substances that interfere with this nerve-muscle communication .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of acetylcholinesterase . This enzyme is responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, this compound indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .
Temporal Effects in Laboratory Settings
Adverse effects associated with the use of this compound were infrequently reported in laboratory settings . Seizures were self-limited or resolved with benzodiazepines, and all patients recovered neurologically intact .
Dosage Effects in Animal Models
In animal studies, the anti-arthritic effect of this compound at 20 mg/kg per oral dose caused a highly significant effect . This effect was decreased as dose concentration decreased .
Metabolic Pathways
This compound is involved in the cholinergic transmission pathway . It inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine, thereby increasing the concentration of acetylcholine at the sites of cholinergic transmission .
Transport and Distribution
This compound is rapidly absorbed through membranes . It can be applied topically to the conjunctiva. It also can cross the blood-brain barrier and is used when central nervous system effects are desired, as in the treatment of severe anticholinergic toxicity .
Subcellular Localization
This compound, being a small molecule, can diffuse freely across cell membranes and reach various subcellular compartments. Its primary site of action is the synaptic cleft, where it inhibits the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first total synthesis of physostigmine was achieved by Percy Lavon Julian and Josef Pikl in 1935 . The synthesis involves several steps, starting with the preparation of the key intermediate, (L)-eseroline. The conversion of (L)-eseroline to this compound involves the following steps:
Formation of (L)-eseroline: This is achieved through the reduction of the corresponding nitro compound.
Carbamylation: The (L)-eseroline is then carbamylated to form this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the Calabar bean. The beans are harvested, dried, and then subjected to a series of extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Physostigmine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form eseroline and other oxidation products.
Reduction: The nitro precursor of this compound is reduced to form (L)-eseroline.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often require strong nucleophiles such as sodium methoxide.
Major Products:
Oxidation Products: Eseroline and other oxidation derivatives.
Reduction Products: (L)-eseroline.
Substitution Products: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Physostigmine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cholinesterase inhibition and neurotransmission.
Biology: Employed in studies of synaptic transmission and enzyme-substrate interactions.
Medicine: Used in the treatment of glaucoma, anticholinergic toxicity, and as a potential therapeutic agent for Alzheimer’s disease.
Industry: Utilized in the development of pesticides and other chemical agents that target cholinesterase
Comparison with Similar Compounds
Physostigmine is often compared with other cholinesterase inhibitors, including:
Neostigmine: Unlike this compound, neostigmine does not cross the blood-brain barrier and is primarily used for peripheral applications.
Pyridostigmine: Similar to neostigmine, pyridostigmine is used for peripheral applications and does not cross the blood-brain barrier.
Rivastigmine: Rivastigmine is used in the treatment of Alzheimer’s disease and has a similar mechanism of action to this compound but with different pharmacokinetic properties.
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease, donepezil has a longer half-life compared to this compound .
This compound’s ability to cross the blood-brain barrier and its reversible inhibition of acetylcholinesterase make it unique among cholinesterase inhibitors .
Properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
Record name | PHYSOSTIGMINE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID3023471 | |
Record name | Physostigmine | |
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Molecular Weight |
275.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid | |
Record name | PHYSOSTIGMINE | |
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Record name | Physostigmine | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L | |
Record name | Physostigmine | |
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Record name | PHYSOSTIGMINE | |
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Mechanism of Action |
Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission. | |
Record name | Physostigmine | |
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Color/Form |
ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals | |
CAS No. |
57-47-6 | |
Record name | PHYSOSTIGMINE | |
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Record name | (-)-Physostigmine | |
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Record name | PHYSOSTIGMINE | |
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Record name | Physostigmine | |
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Melting Point |
221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C | |
Record name | PHYSOSTIGMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does physostigmine exert its effects on the nervous system?
A1: this compound acts as a reversible acetylcholinesterase (AChE) inhibitor. [] It binds to and inhibits AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. [, , , , ] This inhibition leads to an accumulation of ACh in the synapse, resulting in prolonged and enhanced cholinergic neurotransmission. [, , , , ]
Q2: What are the downstream effects of increased acetylcholine levels due to this compound?
A2: Increased ACh levels due to this compound can produce a range of effects depending on the location and type of cholinergic receptors activated. These effects include:
- Muscarinic Effects: Stimulation of muscarinic receptors can cause miosis (pupil constriction), increased salivation and sweating, bronchoconstriction, decreased heart rate, and increased gastrointestinal motility. [, , , ]
Q3: Is there a difference in the effects of this compound based on its enantiomer?
A3: Yes, research indicates that (−)-physostigmine is more potent than (+)-physostigmine in protecting against organophosphate toxicity. [] This difference suggests stereospecificity in their interactions with the cholinergic system.
Q4: Does this compound only affect cholinergic transmission?
A4: While primarily known for its cholinergic effects, research suggests that this compound may also influence other neurotransmitter systems. For instance, studies have shown that this compound can modulate gamma-aminobutyric acid (GABA) and dopamine levels in specific brain regions. []
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